2-Methoxybenzamide is available from a number of chemical suppliers and is typically sold for research purposes. These suppliers provide information on the chemical's properties, including its CAS number, formula, and solubility [, ].
2-Methoxybenzamide's chemical structure contains a functional group (amide) commonly found in many biologically active molecules. This suggests potential for future research into its biological properties and applications [].
2-Methoxybenzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 151.16 g/mol. It is a derivative of benzamide, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is notable for its diverse applications in medicinal chemistry, material science, and agriculture, particularly in the development of herbicides and anticancer agents .
2-Methoxybenzamide has been studied for its biological activity, particularly its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers. The compound targets the Smoothened protein, disrupting the signaling cascade and leading to antiproliferative effects against certain cancer cell lines .
The synthesis of 2-Methoxybenzamide can be accomplished through several methods:
The applications of 2-Methoxybenzamide are extensive:
Research has focused on the interactions of 2-Methoxybenzamide with various biological targets. Notably, its inhibitory effects on the Hedgehog signaling pathway have been documented, suggesting potential therapeutic applications in oncology. Studies have indicated that modifications of the compound can enhance its biological activity, leading to ongoing investigations into its derivatives .
Several compounds share structural similarities with 2-Methoxybenzamide. A comparison highlights their unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methoxybenzamide | Methoxy group at meta position | Less potent Hedgehog pathway inhibitor |
4-Methoxybenzamide | Methoxy group at para position | Limited biological activity |
Benzamide | No methoxy substitution | Basic amide functionality |
Anisamide | Methoxy group at para position | Similar pharmacological effects |
2-Methoxybenzamide's unique positioning of the methoxy group at the ortho position enhances its interaction with biological targets compared to its analogs, making it a more effective inhibitor of specific pathways like Hedgehog signaling .
Irritant